molecular formula C17H17NO2 B2616693 N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide CAS No. 2411252-05-4

N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide

Cat. No. B2616693
CAS RN: 2411252-05-4
M. Wt: 267.328
InChI Key: LDKYNKPKNXGPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide, also known as OXE810, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that is structurally similar to natural compounds found in the body, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, its structural similarity to natural compounds in the body makes it a promising candidate for use in various studies. However, one limitation of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research on N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide. One potential area of study is its use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, studies on the safety and toxicity of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide are needed to determine its potential for use in clinical settings.

Synthesis Methods

The synthesis method for N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromoacetophenone with ethylene oxide to form a key intermediate. This intermediate is then reacted with N-(4-phenylphenethyl)amine to produce the final product, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have potential applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as well as its effects on cancer cells. Additionally, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have potential uses in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12(18-17(19)16-11-20-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYNKPKNXGPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide

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